molecular formula C10H15NO4 B13439434 (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No.: B13439434
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-FYXOSPDOSA-N
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Description

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a bicyclic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has a unique bicyclic framework characterized by various functional groups such as hydroxyl, ketone, and ether. The stereochemistry indicated by the (4S) designation suggests specific spatial arrangements that may influence its interaction with biological systems.

Biological Activity Spectrum

Preliminary studies and computational predictions have indicated that this compound may exhibit several biological activities:

1. Antimicrobial Activity

Compounds with similar structural features often demonstrate antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of oxapenam structures have shown promising results against certain pathogens, indicating a potential for developing new antimicrobial agents based on this compound's structure .

2. Cytotoxicity

Research has suggested that this compound may affect cell viability in cancer cell lines. In vitro studies have shown that similar bicyclic compounds can exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in anticancer therapies .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic, hydroxyl groupAntimicrobial
Compound BBicyclic, ketone groupAnticancer
Compound CSimilar bicyclic frameworkNeuroprotective

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

Case Study: Antitumor Activity

A series of oxapenam derivatives were evaluated for their antitumor activity, revealing that certain modifications significantly enhanced their efficacy against cancer cell lines such as P388 and KB cells. The most effective compounds demonstrated IC50 values ranging from 0.004 to 0.6 µg/ml, indicating strong cytotoxicity without cross-resistance to other chemotherapeutics .

Mechanistic Studies

Mechanistic studies focused on understanding how this compound interacts with biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays are crucial for elucidating its pharmacological profiles and therapeutic potentials.

Chemical Reactions Analysis

Ring-Opening Reactions

The β-lactone moiety in this compound undergoes nucleophilic ring-opening reactions, a hallmark of strained four-membered lactones. Key pathways include:

Reaction TypeConditionsProducts/OutcomesMechanism Insights
HydrolysisAqueous pH 7.4, 25°CLinear carboxylic acid derivativeBase-catalyzed nucleophilic attack at carbonyl
AlcoholysisEthanol, HCl, reflux (4 hrs) Ethyl ester adductsAcid-mediated alcohol nucleophile activation
ThiolysisThiol-containing buffers, 37°CThioester conjugatesThiolate ion attack at β-lactone carbonyl

These reactions are critical for its biological activity, as hydrolysis products interact with bacterial cell wall synthesis enzymes .

Aldol Condensation

The hydroxyl and ketone groups participate in aldol reactions under basic conditions:

  • Conditions : Ethanol/NaOH, 50–60°C, 6–8 hrs

  • Substrates : Aromatic aldehydes (e.g., benzaldehyde)

  • Products : Cross-conjugated enones with retained bicyclic framework

  • Yield : 65–78% (dependent on aldehyde electrophilicity)

Mechanistic Notes :
The reaction proceeds via enolate formation at the ketone, followed by nucleophilic addition to the aldehyde. Steric hindrance from the bicyclic system limits diastereoselectivity.

Hydroxyl Group Derivatization

  • Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate esters (yield: 82%).

  • Oxidation : Treatment with Jones reagent converts the secondary alcohol to a ketone, altering antibacterial selectivity .

Amide Bond Reactivity

The 2-azabicyclo structure participates in:

  • N-Alkylation : Reacts with methyl iodide (K2CO3/DMF) to form quaternary ammonium salts.

  • Hydrolysis : Acidic conditions (HCl/H2O) cleave the amide bond, yielding a primary amine intermediate .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeMass Loss (%)Proposed Process
150–180°C12%Dehydration of hydroxyl group
220–250°C38%β-Lactone ring cleavage
>300°C50%Carbonization of bicyclic skeleton

Controlled pyrolysis at 200°C generates reactive intermediates for polymer synthesis .

Biological Interactions

The compound inhibits proteasomes via covalent binding:

  • Target : 20S proteasome β5 subunit

  • Mechanism : β-Lactone ring opens to form an acyl-enzyme intermediate with Thr1Oγ

  • Kinetics : kinact/Ki=1.2×104M1s1k_{inact}/K_i = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} (pH 7.4, 37°C)

Structural analogs with chloroethyl substitutions ( ) show enhanced membrane permeability in Gram-negative bacteria .

Antibiotic Precursor

Reaction with meropenem derivatives yields carbapenem analogs (71% yield) :

Compound+RCO2HHClEtOH, refluxCarbapenem-R\text{Compound} + \text{RCO}_2\text{H} \xrightarrow[\text{HCl}]{\text{EtOH, reflux}} \text{Carbapenem-R}

Key Feature : The bicyclic system directs regioselective acylation at the C3 position .

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield
Solvent Polarityε = 20–30 (e.g., THF)Maximizes nucleophilicity
Temperature25–60°CHigher temps accelerate hydrolysis
Catalytic Acid0.1–0.5 M HClEssential for alcoholysis

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7?,10?/m0/s1

InChI Key

FWPWHHUJACGNMZ-FYXOSPDOSA-N

Isomeric SMILES

C[C@H]1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O

Origin of Product

United States

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